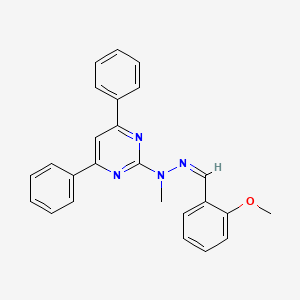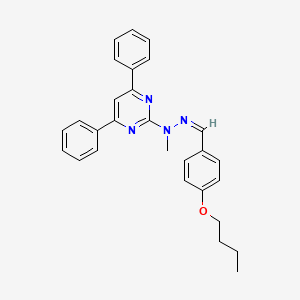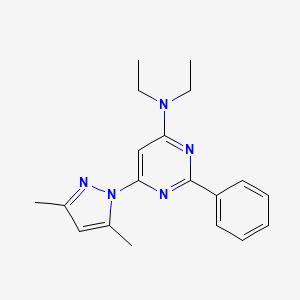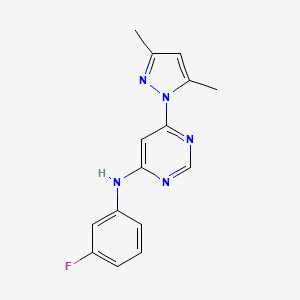![molecular formula C11H15N5O B3834565 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3834565.png)
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol
Overview
Description
The compound “2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol” is a derivative of pyrazole, which is a non-fused biheterocyclic system . Pyrazole derivatives have a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . They have been used in agriculture as insecticides, fungicides, and herbicides .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form specific compounds .Chemical Reactions Analysis
The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form specific compounds .Mechanism of Action
The mechanism of action of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to reduce oxidative stress and inflammation. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol include further studies on its mechanism of action, safety, and efficacy in humans. Additionally, it may be useful to investigate its potential use in combination with other anticancer drugs or in the treatment of other neurodegenerative diseases. Further studies may also be needed to determine the optimal dosage and administration route for therapeutic applications.
Scientific Research Applications
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8-5-9(2)16(15-8)11-6-10(12-3-4-17)13-7-14-11/h5-7,17H,3-4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOPWGLTLBVBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B3834482.png)
![8-methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B3834487.png)
![7-methylfuro[3,2-e][2,1,3]benzoxadiazole](/img/structure/B3834488.png)





![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)

![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)

![2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834573.png)
![(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3834583.png)